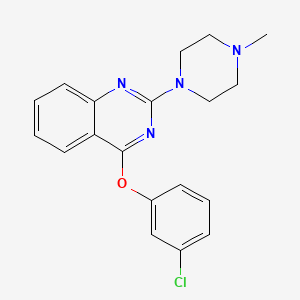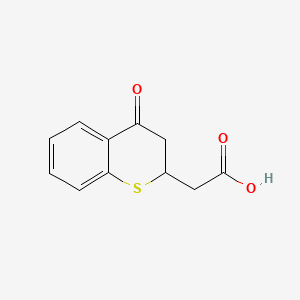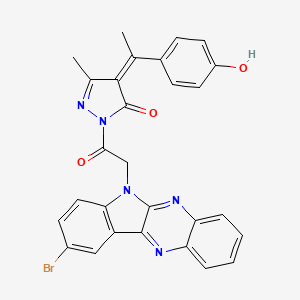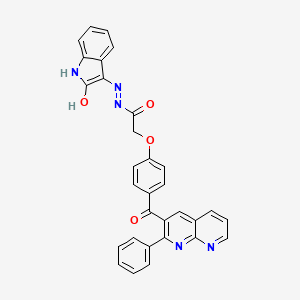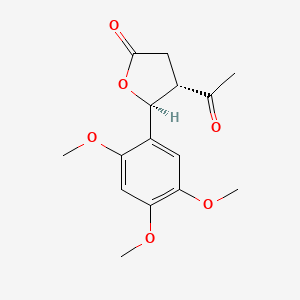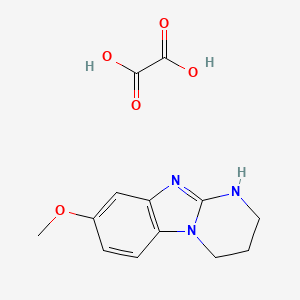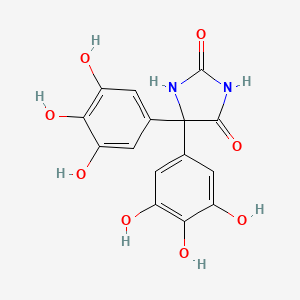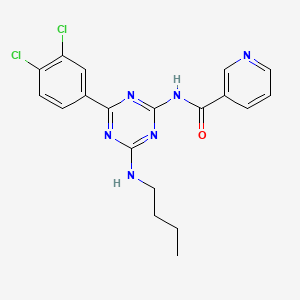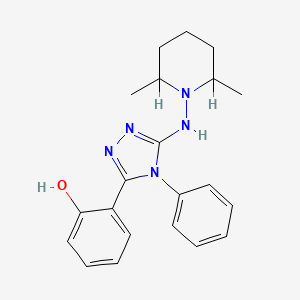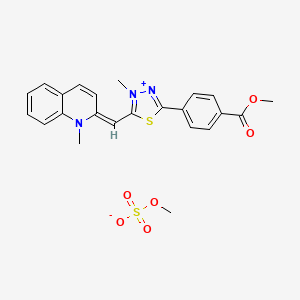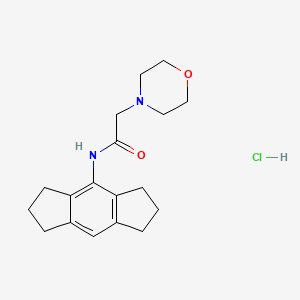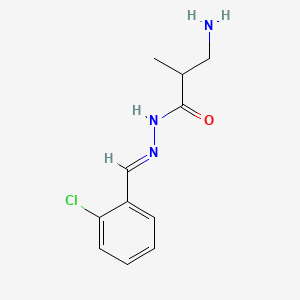
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 3-amino-2-methylpropanoic acid with (2-chlorophenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hydrazide group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms.
Applications De Recherche Scientifique
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-methylpropanoic acid hydrazide
- (2-Chlorophenyl)methylenehydrazine
- Amino acid derivatives with hydrazide groups
Uniqueness
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of both the amino acid and hydrazide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
133662-13-2 |
|---|---|
Formule moléculaire |
C11H14ClN3O |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
3-amino-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C11H14ClN3O/c1-8(6-13)11(16)15-14-7-9-4-2-3-5-10(9)12/h2-5,7-8H,6,13H2,1H3,(H,15,16)/b14-7+ |
Clé InChI |
ZRVDUBSLBDUELO-VGOFMYFVSA-N |
SMILES isomérique |
CC(CN)C(=O)N/N=C/C1=CC=CC=C1Cl |
SMILES canonique |
CC(CN)C(=O)NN=CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


